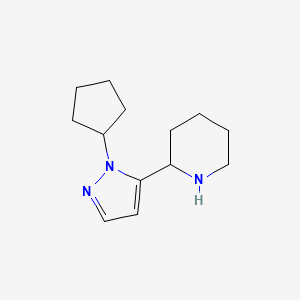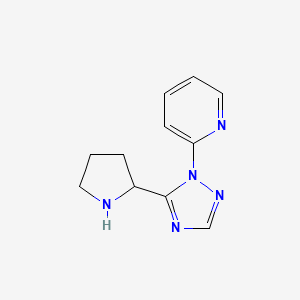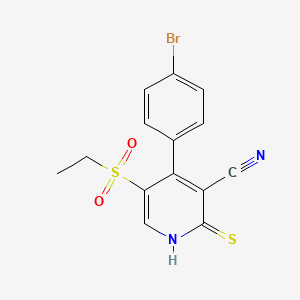
2-(Ethylsulfonyl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(Etilsulfonil)-1-morfolinoetanona es un compuesto orgánico que presenta un anillo de morfolina y un grupo etilsulfonil unido a un esqueleto de etanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-(Etilsulfonil)-1-morfolinoetanona normalmente implica la reacción de morfolina con cloruro de etilsulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de reacción es el siguiente:
[ \text{Morfolina} + \text{Cloruro de etilsulfonilo} \rightarrow \text{2-(Etilsulfonil)-1-morfolinoetanona} ]
Métodos de Producción Industrial
La producción industrial de la 2-(Etilsulfonil)-1-morfolinoetanona puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, a menudo incluyendo pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-(Etilsulfonil)-1-morfolinoetanona puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo etilsulfonil se puede oxidar para formar derivados de sulfona.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas correspondientes.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Alcoholes o aminas.
Sustitución: Diversos derivados de morfolina sustituidos.
Aplicaciones Científicas De Investigación
La 2-(Etilsulfonil)-1-morfolinoetanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible candidato a fármaco debido a su estructura química única y su reactividad.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 2-(Etilsulfonil)-1-morfolinoetanona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar inhibiendo enzimas o interfiriendo con las vías celulares. Por ejemplo, se sabe que los derivados de sulfona inhiben las enzimas bacterianas, lo que lleva a efectos antibacterianos. Los objetivos moleculares y las vías exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Metilsulfonil)-1-morfolinoetanona: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
2-(Etilsulfonil)etilamina: Contiene un grupo etilsulfonil pero carece del anillo de morfolina.
2-(Trimetilsilil)etansulfonil: Se utiliza en la protección y activación de aminas.
Unicidad
La 2-(Etilsulfonil)-1-morfolinoetanona es única debido a la presencia tanto del anillo de morfolina como del grupo etilsulfonil, que confieren propiedades químicas y reactividad específicas. Esta combinación la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H15NO4S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(11,12)7-8(10)9-3-5-13-6-4-9/h2-7H2,1H3 |
Clave InChI |
CGQWJJMFTXWKSD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)



![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)






